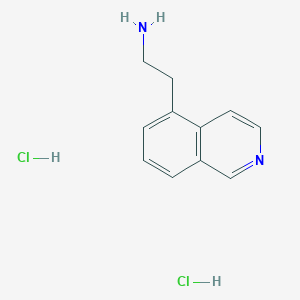

2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride, also known as IQ-1S, is a small molecule inhibitor that has been used in scientific research for its ability to selectively inhibit the activity of the Wnt/β-catenin signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer progression. In

Applications De Recherche Scientifique

Synthesis Methods

- Microwave Accelerated Palladium-Catalyzed Amination: A reaction involving 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, catalyzed by palladium in the presence of BINAP additive and sodium carbonate, was developed for efficient synthesis. This method employs microwave acceleration for the formation of isoquinoline derivatives like 3-(4-chlorophenyl)-1-(1H-1,2,3-triazol-1-yl)isoquinoline (Prabakaran, Manivel, & Khan, 2010).

Biological Activity

- Anti-Plasmodial Activity: New compounds, including 4-aminoquinoline derivatives, have been synthesized and reported to exhibit in vitro antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Beagley et al., 2003).

Antimicrobial Activity

- Antimicrobial Synthesis: Efficient synthesis of compounds such as 2-{4-[(3-Aryl-1,8-naphthyridin-2-yl)amino]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-diones was developed, exhibiting antimicrobial activity against strains like E. coli and S. aureus (Sakram et al., 2018).

Catalytic Reactions

- Copper(II)-Catalyzed Oxidation: A multicomponent reaction involving 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine has been discovered, generating H-pyrazolo[5,1-a]isoquinolines through copper(II)-catalyzed oxidation of an aliphatic C-H bond of tertiary amine in air (Li & Wu, 2011).

Synthesis of Complexes

- Synthesis of Cis-Platinum(II) Complexes: The broad biological effects of isoquinolines have been explored through their use as chelating, nonleaving ligands in cis-platinum(II) antitumor complexes. The synthesis of various 1-(2-aminophenyl)isoquinoline derivatives led to the discovery of effective complexes in vitro (von Nussbaum et al., 1999).

Molecular Structure and Synthesis

- Synthesis of Fused Dihydroisoquinoline-Naphthyridinone Frameworks: Reactions of 1-methyl-3,4-dihydroisoquinolines with az-lactone led to the creation of previously unknown dihydroisoquinoline-naphthyridinones, contributing to the molecular diversity in this area (Shuvalov & Fisyuk, 2022).

Propriétés

IUPAC Name |

2-isoquinolin-5-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10;;/h1-3,5,7-8H,4,6,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMSVOTDYOGJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2420963.png)

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2420968.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea](/img/structure/B2420971.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2420973.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2420975.png)

![2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2420979.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2420981.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2420982.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2420985.png)